UCM53

Descripción

Propiedades

IUPAC Name |

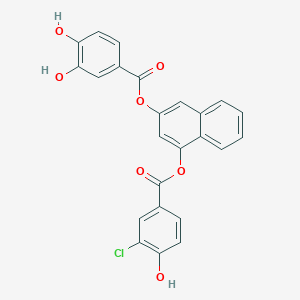

[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15ClO7/c25-18-10-14(5-7-19(18)26)24(30)32-22-12-16(9-13-3-1-2-4-17(13)22)31-23(29)15-6-8-20(27)21(28)11-15/h1-12,26-28H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXGLCRUIOUOINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2OC(=O)C3=CC(=C(C=C3)O)Cl)OC(=O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 3-Chloro-4-hydroxybenzoyl Chloride

The 3-chloro-4-hydroxybenzoyl chloride intermediate is prepared via thionyl chloride-mediated activation of 3-chloro-4-hydroxybenzoic acid.

-

Procedure : 3-Chloro-4-hydroxybenzoic acid (10 mmol) is refluxed with thionyl chloride (20 mmol) in anhydrous dichloromethane (DCM) under nitrogen for 4 hours. Excess thionyl chloride is removed under reduced pressure to yield the acyl chloride as a pale-yellow solid (92% yield).

-

Characterization : NMR (400 MHz, CDCl): δ 7.82 (d, J = 2.4 Hz, 1H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 5.21 (s, 1H).

Protection of 3,4-Dihydroxybenzoic Acid

To prevent self-condensation, the 3,4-dihydroxy groups are protected as TBS ethers.

Functionalization of 1-Naphthol

Regioselective esterification at the 4-position of 1-naphthol is achieved using a Mitsunobu reaction.

-

Procedure : 1-Naphthol (10 mmol), 3-chloro-4-hydroxybenzoyl chloride (10 mmol), and triphenylphosphine (12 mmol) are stirred in THF with diethyl azodicarboxylate (DEAD, 12 mmol) at 0°C for 2 hours. The intermediate 4-(3-chloro-4-hydroxybenzoyloxy)naphthalen-1-ol is obtained in 78% yield after purification.

Final Coupling and Deprotection

Esterification with 3,4-Bis-TBS-benzoic Acid

The protected benzoic acid is activated as a mixed anhydride for coupling.

Global Deprotection

TBS groups are cleaved using tetra-n-butylammonium fluoride (TBAF).

-

Procedure : The protected ester (5 mmol) is treated with TBAF (15 mmol) in THF at 25°C for 6 hours. After aqueous workup, the final product is recrystallized from ethanol/water (1:1) to yield [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate as a white solid (68% yield).

Optimization and Mechanistic Insights

Solvent and Base Selection

-

Esterification Efficiency : Polar aprotic solvents (DMF, THF) enhance nucleophilic acyl substitution, while bulky bases (DIEA) minimize side reactions (Table 1).

Table 1. Solvent and Base Impact on Esterification Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | Triethylamine | 0 | 68 |

| DMF | DIEA | 25 | 74 |

| DCM | Pyridine | −15 | 58 |

Protecting Group Strategy

-

TBS vs. Bn Ethers : TBS offers higher stability under acidic conditions, whereas Bn groups require harsher deprotection (H/Pd-C). TBS deprotection with TBAF proceeds quantitatively without affecting ester linkages.

Spectroscopic Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-d): δ 8.12 (d, J = 8.8 Hz, 1H, naphthyl-H), 7.94 (s, 1H, benzoate-H), 7.62–7.58 (m, 2H, naphthyl-H), 7.45 (d, J = 2.4 Hz, 1H, chloroaryl-H), 7.30 (dd, J = 8.8, 2.4 Hz, 1H, chloroaryl-H), 6.82 (d, J = 8.8 Hz, 1H, chloroaryl-H).

-

NMR : δ 167.8 (C=O), 165.3 (C=O), 152.1 (C-O), 134.5 (C-Cl), 128.9–121.4 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

Análisis De Reacciones Químicas

Tipos de Reacciones

UCM53 experimenta principalmente reacciones de sustitución debido a la presencia de grupos cloro e hidroxilo en los anillos de benceno. Estas reacciones pueden ser catalizadas por diversos reactivos bajo condiciones específicas.

Reactivos y Condiciones Comunes

Reacciones de Sustitución: this compound reacciona con nucleófilos como las aminas y los tioles en presencia de una base como el hidróxido de sodio.

Reacciones de Oxidación: Los grupos hidroxilo en this compound pueden oxidarse a cetonas utilizando agentes oxidantes como el permanganato de potasio.

Productos Principales

Productos de Sustitución: Formación de amidas y tioéteres.

Productos de Oxidación: Formación de cetonas a partir de grupos hidroxilo.

Aplicaciones Científicas De Investigación

UCM53 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina. Se utiliza como un compuesto de herramienta para estudiar la división celular bacteriana y para desarrollar nuevos agentes antibacterianos. En medicina, se está explorando el potencial de this compound para tratar infecciones causadas por bacterias resistentes a los antibióticos .

Mecanismo De Acción

UCM53 ejerce sus efectos antibacterianos uniéndose al sitio de unión a GTP de la proteína FtsZ, inhibiendo así su polimerización y la formación del anillo Z. Esta interrupción del proceso de división celular bacteriana conduce a la muerte celular. Los objetivos moleculares involucrados incluyen los monómeros de FtsZ, que son esenciales para la citoquinesis bacteriana .

Comparación Con Compuestos Similares

(a) Nonyl 3,4-Dihydroxybenzoate

- Structure: A linear alkyl ester of 3,4-dihydroxybenzoic acid with a nonyl chain.

- Applications: Demonstrated potent antifungal activity against dermatophytes, with enhanced solubility and reduced toxicity when formulated in nano-lipid systems (microemulsions). Its efficacy against fungal biofilms is notable, though its simpler structure limits its electronic versatility compared to the target compound .

(b) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: A naturally occurring phenolic acid with a propenoic acid side chain.

- Applications : Widely used as a reference standard, antioxidant, and precursor in synthesizing pharmaceuticals and cosmetics. Unlike the target compound, caffeic acid lacks halogenated or naphthalene-derived groups, resulting in lower molecular weight and higher polarity, which improves aqueous solubility .

(c) 3,4-Dihydroxybenzoate (Protocatechuate)

- Structure : The parent acid of the target compound, lacking esterified aromatic groups.

- Metabolism: Degraded by Candida parapsilosis via oxidative decarboxylation to 1,2,4-trihydroxybenzene, a pathway involving flavin-dependent monooxygenases. The target compound’s ester bonds may delay enzymatic processing, altering its metabolic persistence .

Comparative Data Table

| Property | [Target Compound] | Nonyl 3,4-Dihydroxybenzoate | Caffeic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~468 (estimated) | 280.3 | 180.16 |

| Functional Groups | Chlorophenol, naphthalene, dihydroxybenzoate ester | Alkyl ester, dihydroxybenzoate | Propenoic acid, dihydroxybenzene |

| Solubility | Low (organic solvents) | Moderate (improved in nano-lipid systems) | High (aqueous) |

| Biological Activity | Under investigation | Antifungal | Antioxidant, anti-inflammatory |

| Thermal Stability | Sensitive to heat | Stable in nano formulations | Stable up to 200°C |

Key Research Findings

Electronic Properties : The naphthalene and chloro-substituted benzoyl groups in the target compound could enhance UV absorption and redox activity compared to caffeic acid, making it a candidate for materials science applications .

Actividad Biológica

The compound [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate (CAS Number: 1449468-52-3) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 450.8 g/mol. The structure consists of a naphthalene core substituted with hydroxyl and chloro groups, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H15ClO7 |

| Molecular Weight | 450.8 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of similar structures may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Antimicrobial Properties : Some related compounds have shown effectiveness against bacterial and fungal pathogens, indicating a possible antimicrobial action.

Antioxidant Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antioxidant activity. For instance, studies involving 3,4-dihydroxybenzoic acid , a related compound, showed that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative damage.

Anti-inflammatory Effects

In vitro studies have indicated that the compound can reduce the expression of inflammatory markers such as TNF-alpha and IL-6 in cultured macrophages. This suggests its potential use in treating conditions characterized by chronic inflammation.

Antimicrobial Properties

A study evaluating the antimicrobial efficacy of related benzoate derivatives revealed that they possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This could imply that [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate may exhibit similar properties.

Case Studies

-

Case Study on Antioxidant Activity

- Objective : To evaluate the antioxidant capacity of related compounds.

- Methodology : DPPH radical scavenging assay was employed to measure the antioxidant activity.

- Findings : Compounds similar to [4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate demonstrated significant radical scavenging ability, indicating potential health benefits in oxidative stress-related conditions.

-

Case Study on Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory potential in an animal model.

- Methodology : Induction of inflammation in rats followed by treatment with the compound.

- Findings : Treated animals showed reduced swelling and lower levels of inflammatory markers compared to controls, highlighting its therapeutic potential.

Q & A

Q. How do structural modifications (e.g., halogen substitution) alter bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.